D,L-Tosylisopropylideneglycerol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

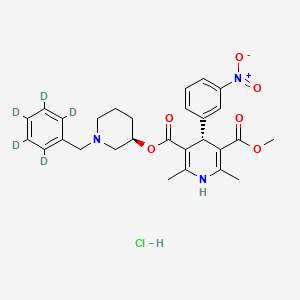

D,L-Tosylisopropylideneglycerol-d5, also known as TIPG-d5, is a stable labeled analogue of TIPG, a chemical compound used in organic synthesis . It is commonly used as a standard reference material in mass spectrometry, NMR spectroscopy, and other analytical techniques . Its molecular formula is C12H16D5O4S, and it has a molecular weight of 292.43 g/mol .

Synthesis Analysis

In organic synthesis, TIPG-d5 is used as a reactant and intermediate in the preparation of other compounds . It is also used as a solvent for reactions involving sensitive or unstable compounds .Molecular Structure Analysis

The structure of TIPG-d5 consists of a glycerol backbone with a tosyl protecting group and an isopropylidene group . The deuterium atoms present in the compound make it a valuable tool for isotopic labeling experiments .Chemical Reactions Analysis

TIPG-d5 is used in various chemical reactions due to its stability and solubility . It is particularly useful in reactions involving sensitive or unstable compounds, where it acts as a solvent .Physical and Chemical Properties Analysis

TIPG-d5 is a stable compound with a wide range of applications in organic synthesis and analytical chemistry . Its stability, solubility, and isotopic labeling properties make it a valuable tool for researchers in these fields .科学的研究の応用

Triacylglycerol Biosynthesis :

- D,L-Tosylisopropylideneglycerol-d5 plays a role in the study of triacylglycerols (TGs) biosynthesis. TGs are major storage molecules of metabolic energy and are involved in several human diseases, including obesity and diabetes. DGAT enzymes, which are crucial for TG synthesis, have been studied using molecular tools like this compound to better understand their functions (Yen et al., 2008).

Role in Hepatic Functions :

- This compound is instrumental in research differentiating the hepatic functions of DGAT1 and DGAT2 enzymes. Studies using this compound have demonstrated distinct roles for these enzymes in hepatic triglyceride synthesis and VLDL triglyceride secretion (Qi et al., 2012).

Study of Bioaccumulation :

- Research on bioaccumulation, particularly in the context of substances like decamethylpentacyclosiloxane (D5), utilizes this compound to understand the biotransformation rates in fish and mammals. This helps in assessing the environmental impact and bioaccumulation tendencies of various substances (Gobas et al., 2015).

Obesity and Metabolic Diseases :

- This compound is used in studies exploring obesity resistance and mechanisms of triglyceride synthesis. Mice lacking DGAT, a key enzyme in triglyceride synthesis studied through this compound, show lean characteristics and resistance to diet-induced obesity, providing insights into potential therapeutic targets for obesity and metabolic diseases (Smith et al., 2000).

Molecular Biology and Biochemistry of DGAT :

- The compound aids in understanding the molecular biology and biochemistry of acyl-CoA:diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol (TG) synthesis. This research is crucial for developing therapeutic applications and understanding the role of DGAT in lipid metabolism (Liu et al., 2012).

Skin and Fur Physiology :

- Studies involving this compound have revealed its importance in research on skin and fur physiology. DGAT1 deficiency, researched using this compound, leads to significant changes in lipid metabolism in the skin, affecting fur and sebaceous gland physiology (Chen et al., 2002).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Tosylisopropylideneglycerol-d5 involves the protection of glycerol with a tosyl group, followed by the formation of an isopropylidene group and deprotection of the tosyl group. The deuterium labeling is achieved by using deuterated reagents in the synthesis.", "Starting Materials": [ "Glycerol", "Tosyl chloride", "Triethylamine", "Isopropylidene chloride-d5", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Glycerol is reacted with tosyl chloride and triethylamine in methanol to form D,L-Tosylglycerol.", "Step 2: D,L-Tosylglycerol is reacted with isopropylidene chloride-d5 in methanol to form D,L-Tosylisopropylideneglycerol-d5.", "Step 3: D,L-Tosylisopropylideneglycerol-d5 is deprotected by reacting with sodium bicarbonate in water to form D,L-Tosylisopropylidene-d5-glycerol.", "Step 4: D,L-Tosylisopropylidene-d5-glycerol is deprotected again by reacting with sodium bicarbonate in water to form D,L-Tosyl-d5-glycerol.", "Step 5: D,L-Tosyl-d5-glycerol is deprotected one final time by reacting with sodium bicarbonate in water to form D,L-Tosylisopropylideneglycerol-d5." ] } | |

CAS番号 |

1330076-68-0 |

分子式 |

C13H18O5S |

分子量 |

291.373 |

IUPAC名 |

[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |

InChIキー |

SRKDUHUULIWXFT-QJHRKUAUSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |

同義語 |

2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5; 2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5; (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5; 1,2-Isopropylidenedioxy-3-tosyloxypropane-d5; Solketal T |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)